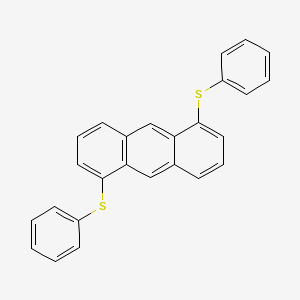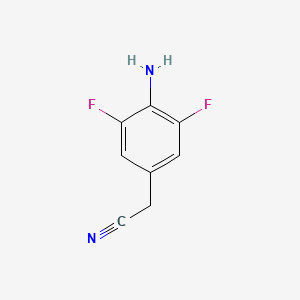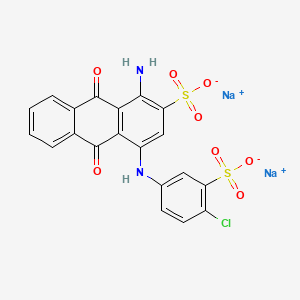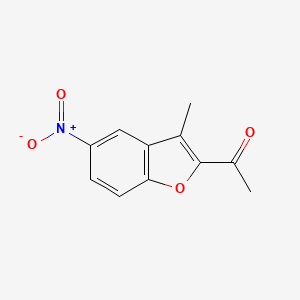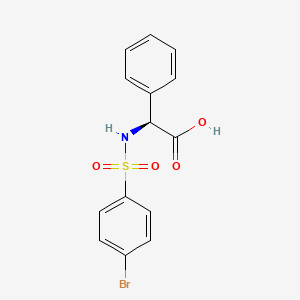
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid is a chiral compound that features a bromophenyl group and a sulfonamido group attached to a phenylacetic acid backbone
Métodos De Preparación
The synthesis of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonamide and phenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include steps such as the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamido group to an amine.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired transformation.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
(S)-2-((4-Bromophenyl)sulfonamido)-2-phenylaceticacid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other sulfonamido derivatives and phenylacetic acid derivatives.
Uniqueness: The presence of the bromophenyl group and the specific chiral configuration contribute to its unique chemical and biological properties.
List of Similar Compounds: Examples of similar compounds include (S)-2-((4-Chlorophenyl)sulfonamido)-2-phenylaceticacid and (S)-2-((4-Methylphenyl)sulfonamido)-2-phenylaceticacid.
Propiedades
Fórmula molecular |
C14H12BrNO4S |
|---|---|
Peso molecular |
370.22 g/mol |
Nombre IUPAC |
(2S)-2-[(4-bromophenyl)sulfonylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |
Clave InChI |
AAMMHGXIMZVDDB-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


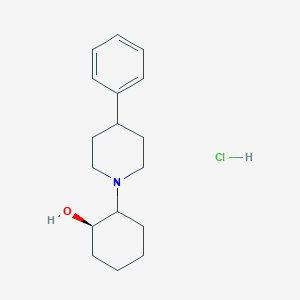
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
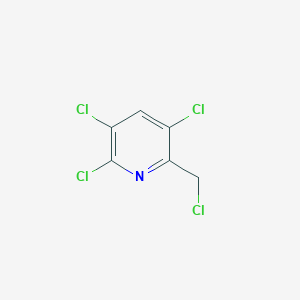

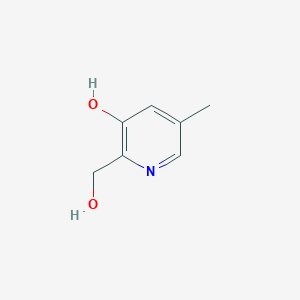
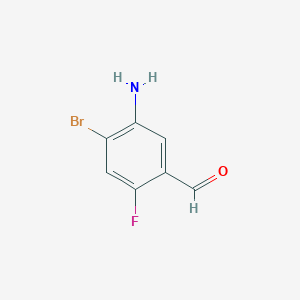
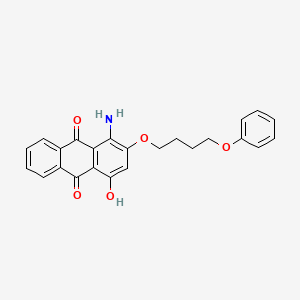
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
